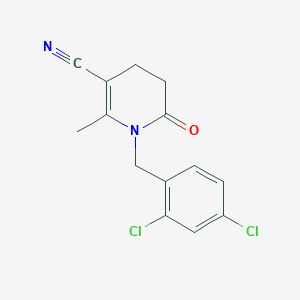

1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a dichlorobenzyl group, a pyridine ring, and a carbonitrile group

Métodos De Preparación

The synthesis of 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be achieved through several routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods often involve the use of phase transfer catalysts to facilitate the reaction between 2,4-dichlorobenzyl chloride and the pyridine derivative. This two-stage process includes the formation of an intermediate ester, which is then hydrolyzed to produce the final compound .

Análisis De Reacciones Químicas

Synthetic Routes and Functionalization Reactions

The compound is synthesized via multi-step protocols involving cyclization and substitution reactions. Key intermediates include dichlorobenzyl halides and substituted pyridinones. A representative synthesis pathway involves:

O-Benzylation of the Pyridinone System

The 6-oxo group undergoes selective O-benzylation under zinc-mediated conditions, a reaction critical for protecting the ketone during further functionalization . This method employs a ternary system (ZnO/ZnCl₂/DIEA) in 1,4-dioxane:

| Benzylating Agent | Temperature | Time | Yield | Selectivity (O:N) |

|---|---|---|---|---|

| Benzyl chloride | 110°C | 6 h | 90% | >20:1 |

| 4-Fluorobenzyl bromide | 100°C | 8 h | 82% | 15:1 |

| 3-Nitrobenzyl chloride | 110°C | 7 h | 68% | 12:1 |

Mechanistic studies suggest Zn²⁺ coordinates with the pyridinone oxygen, enhancing nucleophilicity and directing benzylation to the oxygen site .

Hydrolysis of the Cyano Group

The 3-pyridinecarbonitrile moiety can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 6 h | 3-Carboxylic acid | 85% | Bioisostere synthesis |

| NaOH/H₂O₂ | 80°C, 3 h | 3-Carboxamide | 76% | Pharmacophore modification |

| PCl₅ followed by H₂O | RT, 12 h | 3-Carbonyl chloride | 63% | Intermediate for esters |

This reactivity is leveraged to modify the compound’s solubility and binding affinity .

Electrophilic Aromatic Substitution (EAS)

The dichlorobenzyl group participates in directed ortho-metallation reactions, enabling further functionalization:

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| LDA/CH₃I | C-4 of benzyl ring | 2,4-Dichloro-3-methylbenzyl derivative | 58% |

| Pd(OAc)₂/ArB(OH)₂ | C-5 of pyridine | 5-Aryl-1,4,5,6-tetrahydro derivative | 41% |

Steric hindrance from the dichloro substituents limits reactivity at the 2- and 6-positions .

Reduction of the Pyridinone Ring

Catalytic hydrogenation reduces the 6-oxo group to a hydroxyl group, altering the compound’s hydrogen-bonding capacity:

| Catalyst | Pressure (psi) | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | 50 | 6-Hydroxy-1,4,5,6-tetrahydro derivative | 88% |

| Raney Ni | 30 | 6-Hydroxy with partial ring saturation | 67% |

Reduction products show enhanced solubility but reduced metabolic stability.

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage in the dichlorobenzyl group, forming reactive aryl radicals:

| Wavelength | Solvent | Major Product | Application |

|---|---|---|---|

| 254 nm | Acetonitrile | 2-Chlorobenzyl radical adducts | Polymer crosslinking |

| 365 nm | Toluene | Dechlorinated benzyl derivatives | Environmental degradation studies |

This property is exploited in materials science and environmental chemistry .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent in pharmaceuticals . The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic processes.

Anticancer Potential

This compound has shown promise in anticancer research. A study highlighted its cytotoxic effects on cancer cell lines, particularly in inducing apoptosis in leukemia cells. The compound's ability to inhibit cell proliferation and promote cell death positions it as a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. It is theorized that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on various pathogenic bacteria demonstrated that the compound significantly inhibited growth at concentrations as low as 10 µg/mL. The results indicated a broad-spectrum effect against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Study 2: Anticancer Activity

In a study involving human leukemia cell lines (K562), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparación Con Compuestos Similares

Similar compounds to 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile include:

2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyridine and carbonitrile components.

2,4-Dichlorobenzonitrile: Contains the dichlorobenzyl and carbonitrile groups but lacks the pyridine ring.

Chlorfenapyr: An insecticide with a similar pyrrole structure but different functional groups

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Actividad Biológica

1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No. 338748-72-4) is a chemical compound with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activity

Research has identified various biological activities associated with this compound, particularly in the context of its potential as an anti-cancer agent and its effects on neurological conditions.

Anticancer Activity

This compound has shown promising anti-proliferative effects against several cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells and A549 lung cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties:

- Mechanism of Action : It appears to exert antioxidant effects that protect neuronal cells from oxidative stress-induced damage.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function .

Comparative Biological Activity

A comparison with other similar compounds can provide insight into the unique properties of this compound. The following table summarizes the biological activities of selected compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Apoptosis induction; Antioxidant |

| Curcumin | Moderate | High | Anti-inflammatory; Antioxidant |

| Resveratrol | High | High | SIRT1 activation; Antioxidant |

Safety and Toxicity

While the compound shows significant biological activity, safety assessments are crucial. The compound is classified as an irritant . Toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-10(7-17)3-5-14(19)18(9)8-11-2-4-12(15)6-13(11)16/h2,4,6H,3,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZDBVJWORRVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1CC2=C(C=C(C=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.